molecular formula C19H17ClSi B1606326 (Chloromethyl)(triphenyl)silane CAS No. 17067-65-1

(Chloromethyl)(triphenyl)silane

Cat. No.: B1606326
CAS No.: 17067-65-1
M. Wt: 308.9 g/mol
InChI Key: TWLQFXVRXFUAMZ-UHFFFAOYSA-N
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Description

(Chloromethyl)(triphenyl)silane is an organosilicon compound with the chemical formula

C19H17ClSiC_{19}H_{17}ClSiC19​H17​ClSi

. It is characterized by a silicon atom bonded to a chloromethyl group and three phenyl groups. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds, which are pivotal in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Chloromethyl)(triphenyl)silane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

(C6H5)3SiH+CH2OCH3Cl(C6H5)3SiCH2Cl+CH3OH(C_6H_5)_3SiH + CH_2OCH_3Cl \rightarrow (C_6H_5)_3SiCH_2Cl + CH_3OH (C6​H5​)3​SiH+CH2​OCH3​Cl→(C6​H5​)3​SiCH2​Cl+CH3​OH

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloromethyl group can be replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can be oxidized to form silanols or reduced to form silanes, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Silanols: Formed through oxidation.

    Silanes: Formed through reduction.

    Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

(Chloromethyl)(triphenyl)silane is widely used in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organosilicon compounds. It is also used in the preparation of silicon-containing polymers and materials.

    Biology: The compound is used in the modification of biomolecules to study their interactions and functions.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism by which (Chloromethyl)(triphenyl)silane exerts its effects involves the formation of stable carbon-silicon bonds. The chloromethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted silanes. The phenyl groups provide steric hindrance, influencing the reactivity and stability of the compound.

Molecular Targets and Pathways:

    Nucleophilic Attack: The chloromethyl group is the primary site for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction Pathways: The silicon atom can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

    Trimethylsilyl Chloride: Similar in that it contains a silicon-chlorine bond but differs in the substituents attached to the silicon atom.

    Triphenylsilane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    Chlorotrimethylsilane: Contains three methyl groups instead of phenyl groups, leading to different reactivity and applications.

Uniqueness: (Chloromethyl)(triphenyl)silane is unique due to the presence of both a reactive chloromethyl group and three bulky phenyl groups. This combination allows for selective reactions and the formation of stable, yet reactive intermediates in organic synthesis.

Properties

IUPAC Name

chloromethyl(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLQFXVRXFUAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](CCl)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293923
Record name (chloromethyl)(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17067-65-1
Record name NSC93017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (chloromethyl)(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 12.6 ml (18.4 g, 0.10 mol) of (chloromethyl)trichlorosilane in 150 ml of dry ether was stirred under nitrogen and chilled in ice while 162 ml (0.30 mol) of 1.85 molar phenyllithium in cyclohexane-ether 70:30 was added dropwise at a rate that held the mixture below 15° C. The resulting slurry was stirred overnight at room temperature, treated carefully with 10 ml of ethyl acetate to quench any remaining phenyllithium, washed with water and brine, dried over magnesium sulfate, and evaporated to leave 33 g of sticky solid. Recrystallization from 30 ml of cyclohexane provided 15.8 g (51%) of the title compound as an off white solid: m.p. 112°-115° C.; ir (Nujol®) 1420, 1110, 735, 730, 705, 695 cm-1 ; nmr (CDCl3) 3.5 (2H, s), 7.0-7.8 (15H, m).
Quantity
12.6 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
162 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cyclohexane-ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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